Chiral Resolution Capability of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Optical Purity Differentiation from Racemic Benzothiazepinones
2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been successfully resolved into its optically active enantiomers and characterized by circular dichroism (CD) spectroscopy, establishing absolute stereochemical assignments for the benzothiazepinone scaffold [1]. In contrast, related 2-alkyl-substituted or 2-unsubstituted benzothiazepinones lack this well-characterized chiral resolution methodology. The CD spectra provide a validated reference for enantiomeric purity assessment during subsequent asymmetric syntheses.
| Evidence Dimension | Optical resolution characterization |
|---|---|
| Target Compound Data | Optically active enantiomers resolved; CD spectra recorded and assigned; X-ray diffraction of phenylethylamide derivative confirms absolute configuration |
| Comparator Or Baseline | 2-unsubstituted or 2-alkyl benzothiazepinones: No comparable CD characterization data available |
| Quantified Difference | Validated enantiomeric resolution methodology exists for target compound; absent for comparators |
| Conditions | CD spectroscopy in solution; X-ray crystallography (Cu Kα radiation, λ = 1.54050 Å) |
Why This Matters
Procurement of a scaffold with established chiral resolution methodology enables downstream synthesis of enantiomerically pure drug candidates, which is essential for regulatory compliance in pharmaceutical development.
- [1] Ciechanowicz-Rutkowska M, Grochowski J, Lévai A, Puzicha G, Serda P, Snatzke G. Oxazepines and thiazepines 20: CD-spectra of optically active 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones and related 3-phenylthio-3-phenyl-propionic acid derivatives, and X-ray diffraction of one phenylethylamide. Monatshefte für Chemie. 1989;120(11):981-990. View Source
